

spectroscopic data for (R)-2-Chlorobutyric Acid

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Compound of Interest

Compound Name: (R)-2-Chlorobutyric Acid

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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Chlorobutyric Acid

This guide provides a comprehensive technical overview of the spectroscopic data for **(R)-2-Chlorobutyric Acid** (CAS No: 54053-45-1), a valuable chiral building block in pharmaceutical and chemical synthesis.^{[1][2][3]} The structural integrity and purity of this compound are paramount, making its thorough spectroscopic analysis a critical aspect of quality control and research applications. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

While the spectroscopic techniques discussed herein—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are inherently achiral, the data presented for the more commonly available racemic 2-Chlorobutyric Acid (CAS No: 4170-24-5) is representative for the (R)-enantiomer.^{[4][5][6][7]} Distinguishing between enantiomers would necessitate chiral-specific analytical methods, such as polarimetry or chiral chromatography.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for designing experiments, particularly for sample preparation and handling. **(R)-2-Chlorobutyric acid** is a colorless to pale yellow liquid with a pungent odor, and it is classified as a corrosive material that can cause severe skin burns and eye damage.^{[6][8]}

Property	Value	Source
CAS Number	54053-45-1 ((R)-enantiomer) 4170-24-5 (racemate)	[1] [5]
Molecular Formula	C ₄ H ₇ ClO ₂	[4] [5] [9]
Molecular Weight	122.55 g/mol	[4] [5] [9]
IUPAC Name	(2R)-2-chlorobutanoic acid	[1]
Boiling Point	90-92 °C @ 12 mm Hg	[7]
Density	1.190 g/mL at 20 °C	[7]
SMILES	CC--INVALID-LINK--C(O)=O	[3]
InChI Key	RVBUZBPJAGZHSQ- GSVOUGTGSA-N	[1]

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the molecular bonds within a sample. Infrared (IR) spectroscopy measures the absorption of light corresponding to vibrational transitions, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations. Together, they provide a comprehensive fingerprint of the functional groups present. For 2-chlorobutyric acid, key vibrational modes include the O-H and C=O stretches of the carboxylic acid group, C-H stretches and bends of the alkyl chain, and the C-Cl stretch.

Experimental Protocol: Acquiring Vibrational Spectra

The following protocols describe standard procedures for obtaining high-quality FTIR and Raman spectra for a liquid sample like **(R)-2-Chlorobutyric Acid**.

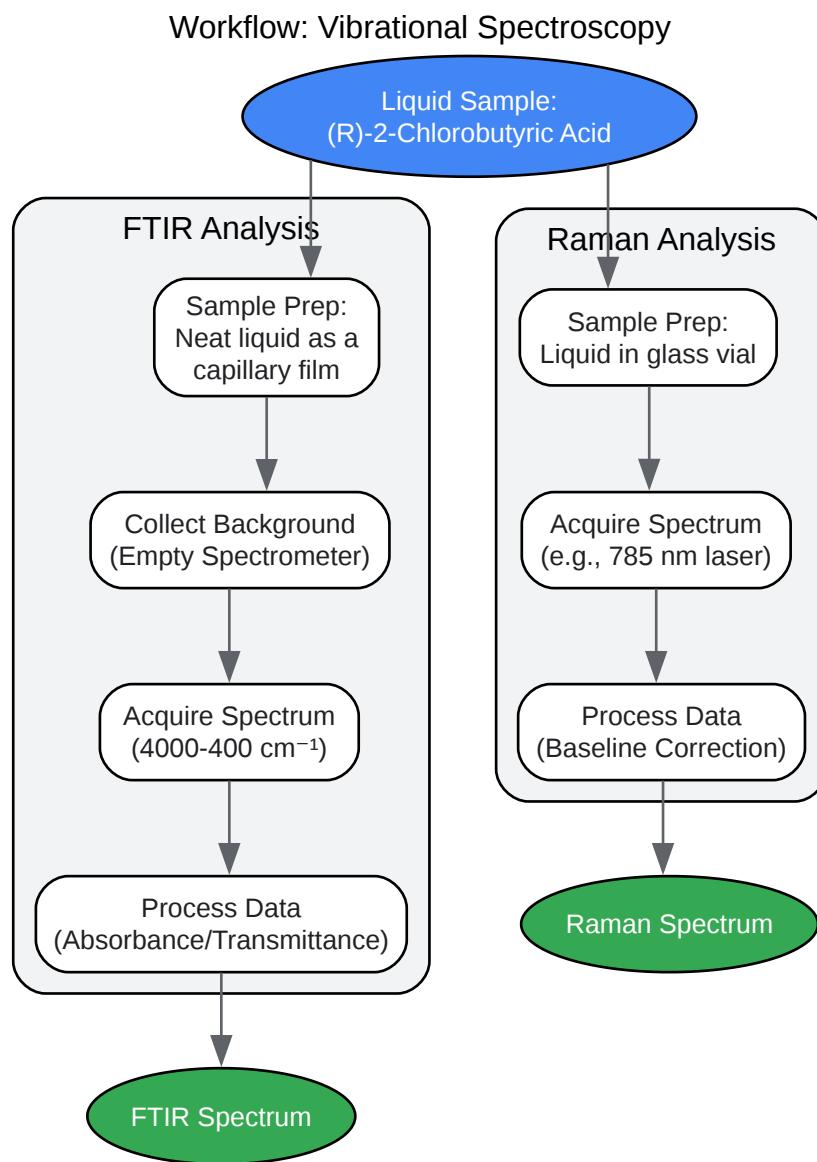
A. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, the most straightforward method is to use a neat (undiluted) sample. A drop of the acid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

- **Background Collection:** A background spectrum of the empty spectrometer is collected to account for atmospheric H₂O and CO₂.
- **Sample Analysis:** The prepared sample is placed in the spectrometer's sample holder.
- **Data Acquisition:** The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance.

B. Raman Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample is placed in a glass vial or NMR tube.
- **Instrumentation Setup:** A laser (e.g., 785 nm) is focused on the sample. The scattered light is collected at a 90° or 180° angle.
- **Data Acquisition:** The spectrum is collected over a relevant Stokes shift range (e.g., 3500-200 cm⁻¹). Acquisition time and laser power are optimized to maximize signal without causing sample degradation.
- **Data Processing:** The spectrum is baseline-corrected to remove fluorescence background, and cosmic rays are removed.



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Caption: General experimental workflow for FTIR and Raman analysis.

Data Interpretation

The following table summarizes the expected key vibrational bands for 2-chlorobutyric acid based on data available for chlorobutanoic acids and related structures.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Assignment	Description
~2500-3300	$\nu(\text{O-H})$	Broad absorption due to hydrogen-bonded O-H stretching of the carboxylic acid dimer.
~2970, ~2880	$\nu(\text{C-H})$	Asymmetric and symmetric C-H stretching of CH_3 and CH_2 groups.
~1710	$\nu(\text{C=O})$	Strong, sharp absorption from the carbonyl stretch of the carboxylic acid.
~1460, ~1380	$\delta(\text{C-H})$	C-H bending (scissoring and bending) vibrations.
~1200-1300	$\nu(\text{C-O})$ & $\delta(\text{O-H})$	Coupled C-O stretching and in-plane O-H bending.
~930	$\gamma(\text{O-H})$	Broad band from out-of-plane O-H bending of the dimer.
~600-800	$\nu(\text{C-Cl})$	Carbon-chlorine stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ^1H NMR provides information about the number, connectivity, and chemical environment of protons, while ^{13}C NMR provides similar information for carbon atoms.

Theoretical Predictions

For **(R)-2-Chlorobutyric Acid** ($\text{CH}_3\text{CH}_2\text{CH}(\text{Cl})\text{COOH}$), we expect:

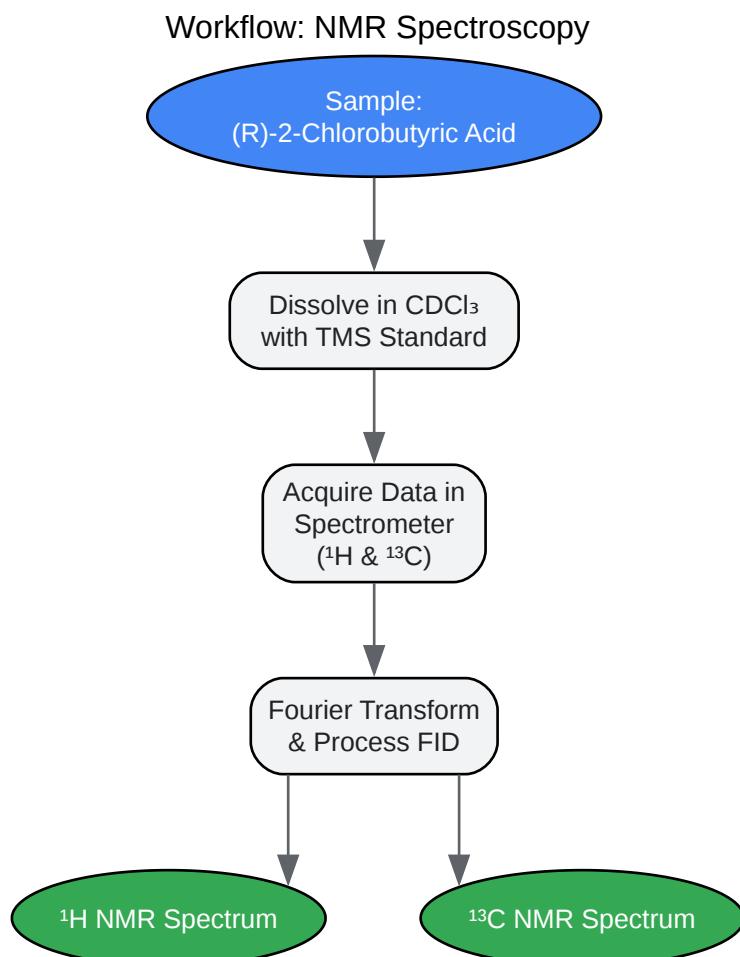
- ^1H NMR: Four distinct signals. The CH_3 protons will appear as a triplet, the CH_2 protons as a multiplet (a quartet of triplets), the CH proton as a triplet, and the acidic COOH proton as a

broad singlet.

- ^{13}C NMR: Four distinct signals, one for each unique carbon atom in the molecule.[12][13]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-20 mg of **(R)-2-Chlorobutyric Acid** in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
- Internal Standard: Add a small drop of tetramethylsilane (TMS). TMS is chemically inert and its signal is set to 0.00 ppm, serving as a universal reference point.
- Instrument Tuning: Place the sample in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C , and the magnetic field is shimmed to ensure homogeneity.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - ^{13}C NMR: A proton-decoupled experiment is typically run to simplify the spectrum, resulting in singlets for each carbon. A larger number of scans is required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.



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Caption: A streamlined workflow for NMR sample preparation and analysis.

Data Interpretation

The following tables summarize the expected NMR data for 2-chlorobutyric acid, based on spectral databases.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table: ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0	Broad Singlet	1H	HOOC-
~4.3	Triplet	1H	-CH(Cl)-
~2.1	Multiplet	2H	-CH ₂ -
~1.1	Triplet	3H	CH ₃ -

Table: ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~175	C=O
~58	-CH(Cl)-
~28	-CH ₂ -
~11	CH ₃ -

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-chlorobutyric acid, Electron Ionization (EI) is a common method that provides information on the molecular weight and characteristic fragmentation patterns, aiding in structural confirmation.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of the sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

- **Detection:** Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The mass spectrum will show a molecular ion peak ($[M]^+$) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (^{35}Cl :~75%, ^{37}Cl :~25%), the molecular ion peak will appear as two peaks separated by 2 m/z units, with a characteristic ~3:1 intensity ratio ($[M]^+$ and $[M+2]^+$).[\[17\]](#)

Table: Key Fragments in the EI Mass Spectrum

m/z	Proposed Fragment	Notes
122/124	$[\text{C}_4\text{H}_7\text{ClO}_2]^+$	Molecular ion peak, showing the 3:1 isotope pattern for chlorine.
77	$[\text{M} - \text{COOH}]^+$ or $[\text{C}_3\text{H}_6\text{Cl}]^+$	Loss of the carboxyl group (formyl radical and oxygen).
45	$[\text{COOH}]^+$	Carboxylic acid fragment.
29	$[\text{C}_2\text{H}_5]^+$	Ethyl fragment.

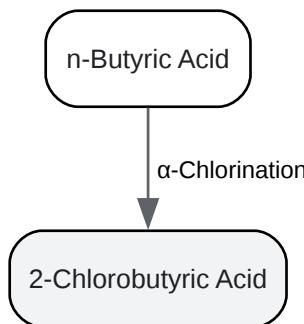
Synthesis Overview

(R)-2-Chlorobutyric Acid is typically synthesized via the chlorination of a butyric acid precursor. One established method is the Hell-Volhard-Zelinsky reaction, or variations thereof, where the α -carbon of a carboxylic acid is halogenated. A common industrial approach involves the direct chlorination of n-butyric acid.[\[18\]](#)[\[19\]](#)

A representative synthesis involves reacting butyric acid with chlorine in the presence of a catalyst like phosphorus trichloride or butyric anhydride.[\[18\]](#)[\[19\]](#) Understanding the synthesis is crucial for anticipating potential impurities, such as unreacted starting material or dichlorinated byproducts, which could be detected by the spectroscopic methods described.

Synthesis of 2-Chlorobutyric Acid

Cl₂
Catalyst (e.g., PCl₃)



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Caption: Simplified reaction scheme for the synthesis of 2-chlorobutyric acid.

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